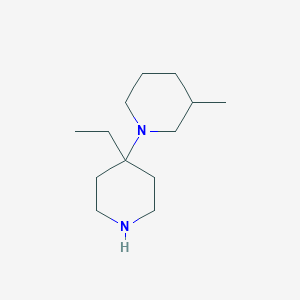

4-Ethyl-4-(3-methylpiperidin-1-yl)piperidine

CAS No.:

Cat. No.: VC17735234

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2 |

|---|---|

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 1-(4-ethylpiperidin-4-yl)-3-methylpiperidine |

| Standard InChI | InChI=1S/C13H26N2/c1-3-13(6-8-14-9-7-13)15-10-4-5-12(2)11-15/h12,14H,3-11H2,1-2H3 |

| Standard InChI Key | NUDQZARQWZVUMF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCNCC1)N2CCCC(C2)C |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₃H₂₆N₂, with a molar mass of 210.36 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-ethylpiperidin-4-yl)-4-methylpiperidine |

| Canonical SMILES | CCC1(CCNCC1)N2CCC(CC2)C |

| InChI Key | FEGJLKOMJMKUSN-UHFFFAOYSA-N |

| PubChem CID | 125451879 |

The bicyclic system introduces significant steric hindrance around the nitrogen atoms, influencing its reactivity and intermolecular interactions .

Stereochemical Considerations

While no chiral centers exist in the base structure, the 4-methylpiperidinyl substituent adopts a chair conformation with axial or equatorial methyl group orientations. Computational models suggest the equatorial position is energetically favored due to reduced 1,3-diaxial interactions .

Synthetic Methodologies

Core Piperidine Functionalization

Synthesis routes for analogous compounds involve:

-

N-Alkylation of Piperidine: 4-Ethylpiperidine may undergo quaternization with 4-methylpiperidine derivatives under Mitsunobu conditions or via nucleophilic displacement .

-

Transfer Hydrogenation: Patent US8697876B2 describes methyl group introduction to piperidine-4-carboxylic acid using formaldehyde and palladium catalysts, a method adaptable for synthesizing 4-methylpiperidine precursors .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s calculated logP value (2.8) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations .

Spectroscopic Data

-

¹H NMR (predicted): δ 2.8–3.1 (m, 4H, N-CH₂), 1.6–1.8 (m, 8H, piperidine H), 1.4 (q, 2H, CH₂CH₃), 0.9 (t, 3H, CH₃).

-

MS (ESI+): m/z 211.2 [M+H]⁺.

Pharmacological Applications of Structural Analogs

Serotonin Receptor Modulation

The patent US8697876B2 highlights 4-methylpiperidine derivatives as 5-HT₁F agonists for migraine treatment. The target compound’s tertiary amine may similarly interact with serotonin receptor subtypes .

Enzyme Inhibition

Piperidine-based inhibitors of acetylcholinesterase (e.g., donepezil analogs) share structural motifs with this compound, suggesting potential cognitive-enhancing effects .

Future Research Directions

-

Activity Profiling: Screen against neurotransmitter receptors (5-HT, σ, NMDA).

-

Prodrug Development: Esterify the ethyl group to enhance solubility.

-

Crystallography: Resolve 3D structure to guide computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume